3,4,5-Trinitrotoluene

Overview

Description

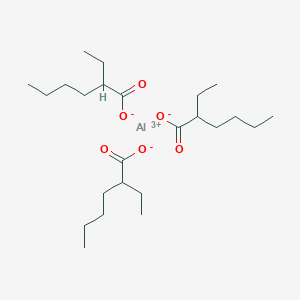

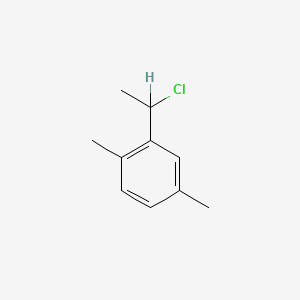

3,4,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It contains 21 atoms in total, including 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms . It is known to produce nitric oxide (NO) which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .

Synthesis Analysis

The synthesis of 2,4,6-Trinitrotoluene (TNT) involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to TNT at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis

The molecular structure of 3,4,5-Trinitrotoluene can be viewed using Java or Javascript . The molecular weight of 3,4,5-Trinitrotoluene is 227.131 Da .Chemical Reactions Analysis

The chemical reactions of 2,4,6-Trinitrotoluene (TNT) have been studied extensively. For instance, the TNT degradation efficiency of UV (253.7 nm wavelength) combined with reducing agents such as sulfite, dithionite, and sulfide was investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trinitrotoluene include a molecular formula of C7H5N3O6, an average mass of 227.131 Da, and a mono-isotopic mass of 227.017838 Da .Scientific Research Applications

Detection of Explosives

TNT is one of the major components of bulk explosives. It can also be used as a detonator for highly explosive shells or bombs . A microring resonator sensor device for sensitive detection of TNT has been developed . This device is based on the combination of a silicon microring resonator and tailored receptor molecules . The detection principle is based on the accurate measurement of changes in the index of refraction of the receptor layer upon reversible complex formation in the presence of analytes (i.e., TNT) covering the surface of a sensor device .

Electrochemical Characterization

There is great interest in understanding TNT contamination, detection and remediation in the environment due to TNT’s negative health effects as well as security implications . Riboflavin has been noted to aid in TNT remediation in soils and groundwater when exposed to light . Electrochemical experiments have shown that adding riboflavin to a TNT solution enhances redox currents .

Biological Sensing Elements

TNT has been confirmed to activate some physiological pathways of Escherichia coli , suggesting the existence of biological sensing elements in E. coli for the construction of biosensors to detect TNT .

Environmental Remediation

The main degradation pathway of nitrotoluenes in the environment is reduction, frequently with biological and/or photolytic assistance . Riboflavin has also been noted to aid in TNT remediation in soils and groundwater when exposed to light .

Ultrasound–Fenton Process

The removal of TNT, Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) was optimal at an initial pH of 3.0, which was in agreement with Cui et al , who studied the treatment of nonylphenol ethoxylates (NPEOs) via the Fenton oxidation process in an aqueous solution and reported an optimal initial pH of 3 .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of TNT is the enzyme Pentaerythritol tetranitrate reductase in the organism Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.

Mode of Action

TNT is an explosive chemical that can cause skin irritation and other toxic consequences . The chemical structure of TNT dictates that biological detoxification pathways follow predominantly reductive transformation of the nitro groups .

Biochemical Pathways

The metabolism of TNT in microorganisms under aerobic and anaerobic conditions involves various biochemical pathways . The main class of enzymes involved in the destruction of TNT are nitroreductases; oxidases, hydrogenases, and peroxidases may also be involved in degradation . The biochemical pathways and mechanisms employed by various bacteria in TNT degradation highlight the role of enzymes and metabolic intermediates .

Result of Action

The result of TNT’s action is largely dependent on its mode of action and the biochemical pathways it affects. It is known to cause skin irritation and other toxic consequences . On a molecular level, TNT causes reductive transformation of the nitro groups .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of TNT. For instance, TNT is a major worldwide environmental pollutant, and its persistence in the environment presents health and environmental concerns . The biodegradation of TNT in the environment has been studied in both aerobic and anaerobic environments in the aqueous and soil strata .

properties

IUPAC Name |

5-methyl-1,2,3-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVQHWLGKAVHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209051 | |

| Record name | 3,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trinitrotoluene | |

CAS RN |

603-15-6 | |

| Record name | 3,4,5-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)